3-Hydrazinyl-1,2-oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H5N3O |
|---|---|
Molecular Weight |
99.09 g/mol |
IUPAC Name |
1,2-oxazol-3-ylhydrazine |
InChI |
InChI=1S/C3H5N3O/c4-5-3-1-2-7-6-3/h1-2H,4H2,(H,5,6) |
InChI Key |
RWBMHWZSWMDMMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1NN |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydrazinyl 1,2 Oxazole and Its Precursors
Direct Synthetic Approaches to the 3-Hydrazinyl-1,2-oxazole Core
These methods focus on constructing the 1,2-oxazole ring itself through cyclization reactions where one of the reactants contributes the necessary atoms for the hydrazinyl group or a precursor to it.
The formation of the 1,2-oxazole (isoxazole) ring is a cornerstone of heterocyclic chemistry. When a hydrazine-containing fragment is part of the starting material, the target functionality can be incorporated from the outset.
The classical synthesis of isoxazoles involves the condensation of a three-carbon component, such as a 1,3-dicarbonyl compound, with hydroxylamine (B1172632) or its derivatives. nih.gov A specific strategy to incorporate a nitrogen-based side chain involves using hydrazide derivatives as the open-chain precursor. For instance, the reaction of (N'1E, N'3E)-N'1, N'3-bis(substituted-benzylidene)malonohydrazides with hydroxylamine hydrochloride under solvothermal conditions has been shown to produce 3,5-disubstituted isoxazoles. nih.gov In this pathway, the malonohydrazide acts as the three-carbon backbone, and its reaction with hydroxylamine leads to the closure of the isoxazole (B147169) ring, with a hydrazone-containing side chain at the 3-position which can be subsequently hydrolyzed to the desired hydrazinyl group.
Another foundational method for isoxazole synthesis is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. nih.govkuey.netorganic-chemistry.org This method allows for significant diversity in the substituents at the C-3, C-4, and C-5 positions of the isoxazole ring. To obtain the 3-hydrazinyl derivative, one could envision using an alkyne bearing a protected hydrazinyl group.
A general summary of the reaction of malonohydrazide derivatives is presented below:
| Precursor | Reagent | Conditions | Product Type | Yield (%) |
| (N'1E, N'3E)- N'1, N'3-bis (3,4,5-substitutedbenzlidene) malonohydrazide | Hydroxylamine hydrochloride | Solvothermal | 3,5-bis(substituted) isoxazole | 75-96 |
This table is based on data for the synthesis of isoxazole derivatives from malonohydrazide precursors. nih.gov
Multi-component reactions, which combine three or more reactants in a single operation, offer an efficient route to complex molecules. A palladium-catalyzed four-component coupling reaction has been developed for the synthesis of pyrazole (B372694) and isoxazole derivatives. organic-chemistry.org This reaction involves a terminal alkyne, hydrazine (B178648) or hydroxylamine, carbon monoxide, and an aryl iodide. organic-chemistry.org When hydroxylamine is used, it facilitates the formation of a substituted isoxazole core. While this specific MCR does not directly install the hydrazinyl group, it provides a powerful method for constructing the isoxazole scaffold, which can then undergo further functionalization to introduce the desired group at the C-3 position.
Modification of Pre-formed 1,2-Oxazole Rings
This second major strategy involves the synthesis of a 1,2-oxazole ring with a suitable functional group at the C-3 position, which is then chemically converted into a hydrazinyl group.
A highly effective method for synthesizing 3-hydrazinylisoxazoles is through the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the C-3 position. Research has demonstrated the efficient transformation of alkyl 3-nitro-5-(aryl/alkyl)isoxazole-4-carboxylates into 3-hydrazinyl derivatives. researchgate.net In this process, the 3-nitroisoxazole (B15234883) precursor is treated with hydrazine hydrate (B1144303) in an aqueous acetonitrile (B52724) solution. researchgate.net The nitro group at the C-3 position, activated by the electron-withdrawing nature of the isoxazole ring and the C-4 ester group, acts as an excellent leaving group and is displaced by the hydrazine nucleophile. researchgate.net This method provides a direct and high-yielding route to a variety of substituted 3-hydrazinylisoxazoles. researchgate.net
Table 1: Synthesis of 3-Hydrazinylisoxazoles via Nucleophilic Substitution
| Precursor (3-Nitroisoxazole) | Hydrazine Hydrate (equiv.) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methyl 5-methyl-3-nitroisoxazole-4-carboxylate | 2 | MeCN:H₂O (1:1) | 0.5 | 89 |
| Methyl 5-phenyl-3-nitroisoxazole-4-carboxylate | 2 | MeCN:H₂O (1:1) | 0.5 | 94 |
| Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate | 2 | MeCN:H₂O (1:1) | 1.0 | 92 |
| Methyl 5-(4-methoxyphenyl)-3-nitroisoxazole-4-carboxylate | 2 | MeCN:H₂O (1:1) | 0.5 | 93 |
| Ethyl 5-phenyl-3-nitroisoxazole-4-carboxylate | 2 | MeCN:H₂O (1:1) | 0.5 | 95 |
This table is a representation of data from the synthesis of 3-hydrazinylisoxazoles from 3-nitroisoxazole precursors. researchgate.net
Another common approach is the derivatization of a functional group at the C-3 position. A widely used transformation is the reaction of isoxazole esters with hydrazine, a process known as hydrazinolysis. kuey.net Specifically, reacting an isoxazole-3-carboxylate ester with hydrazine hydrate leads to the formation of the corresponding isoxazole-3-carbohydrazide. nih.govkuey.net This reaction typically proceeds in a solvent like ethanol (B145695) or methanol (B129727) upon refluxing. nih.govresearchgate.net The resulting carbohydrazide (B1668358) contains a hydrazine-derived functional group (-C(=O)NHNH₂), which is structurally related to the hydrazinyl group (-NHNH₂) and serves as a key intermediate for synthesizing more complex molecules. nih.gov
Table 2: Synthesis of Isoxazole-3-carbohydrazides from Esters
| Precursor (Isoxazole-3-carboxylate) | Reagent | Solvent | Conditions | Product |
|---|---|---|---|---|
| Ethyl 5-phenylisoxazole-3-carboxylate | Hydrazine hydrate | Methanol | Reflux, 3-5 h | 5-Phenylisoxazole-3-carbohydrazide |
This table summarizes findings on the formation of isoxazole carbohydrazides. nih.govresearchgate.net
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound can be broadly categorized into two main approaches: the chemical modification of the hydrazine group attached to the C-3 position and the introduction or alteration of substituents on the 1,2-oxazole ring itself. These methodologies allow for the creation of a diverse library of compounds built upon the this compound scaffold.
Functionalization of the Hydrazine Moiety
The hydrazine group is a highly reactive functional group that serves as a key handle for derivatization. evitachem.com Its nucleophilic nature allows for a variety of chemical transformations, most notably acylation, alkylation, and condensation reactions.
The terminal nitrogen atom of the hydrazinyl group in this compound is a potent nucleophile, readily participating in reactions with electrophilic acylating and alkylating agents.
Acylation is typically achieved by treating the parent hydrazine with acylating agents such as acid chlorides or anhydrides. The reaction involves the nucleophilic attack of the hydrazine's terminal amino group on the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable N-acylhydrazide derivative. These reactions are often performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). Acylation of hydrazino-oxazoles can sometimes be followed by recyclization when heated, leading to the formation of other heterocyclic systems like 1,3,4-oxadiazoles. researchgate.net
Alkylation involves the reaction of the hydrazine with an alkyl halide. byjus.com Similar to acylation, the reaction proceeds via nucleophilic substitution, where the hydrazine displaces the halide from the alkylating agent. This process attaches an alkyl group to the terminal nitrogen, forming N-alkylhydrazinyl derivatives. The Friedel-Crafts alkylation, a classic method for attaching alkyl groups to aromatic rings, proceeds via a carbocation intermediate generated with a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com While this specific named reaction applies to aromatic rings, the general principle of reacting a nucleophilic hydrazine with an electrophilic alkyl source is fundamental. It is important to control the reaction conditions to avoid over-alkylation.
| Reaction Type | Reactant (with this compound) | General Product Structure |
|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | 3-(2-Acetylhydrazinyl)-1,2-oxazole |
| Acylation | Benzoyl Chloride (C₆H₅COCl) | 3-(2-Benzoylhydrazinyl)-1,2-oxazole |
| Alkylation | Methyl Iodide (CH₃I) | 3-(2-Methylhydrazinyl)-1,2-oxazole |
| Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | 3-(2-Benzylhydrazinyl)-1,2-oxazole |
One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. evitachem.com This reaction is a reliable and high-yield method for elaborating the structure of this compound. researchgate.net The reaction proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N), characteristic of a hydrazone.
The reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid or sulfuric acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly basic hydrazine. researchgate.net The resulting hydrazones are often stable, crystalline solids. These hydrazones can be further reacted, for instance with other aldehydes, to yield Schiff bases. rasayanjournal.co.inresearchgate.net
| Carbonyl Compound | Structure | Resulting Hydrazone Product Name |
|---|---|---|
| Acetone (B3395972) | (CH₃)₂CO | 1,2-Oxazol-3-yl-hydrazone of Propan-2-one |
| Benzaldehyde | C₆H₅CHO | N'-(Phenylmethylene)hydrazinyl-1,2-oxazole |
| Cyclohexanone | C₆H₁₀O | 1,2-Oxazol-3-yl-hydrazone of Cyclohexanone |
| 4-Chlorobenzaldehyde | ClC₆H₄CHO | N'-(4-Chlorophenylmethylene)hydrazinyl-1,2-oxazole |
Modification of the 1,2-Oxazole Ring System
Derivatization can also be achieved by directly modifying the heterocyclic core. This involves introducing new functional groups at the available carbon positions, primarily C-4 and C-5.
The 1,2-oxazole ring is an aromatic system, but its reactivity towards electrophilic substitution is lower than that of benzene. wikipedia.org The positions on the ring exhibit different levels of reactivity, with the order of acidity of a hydrogen atom being C(2) > C(5) > C(4). thepharmajournal.com For electrophilic aromatic substitution, the attack generally occurs at the C-5 position, especially when the ring is activated by an electron-donating group. Halogenation, for example, can introduce substituents at these positions, which can then be used in further cross-coupling reactions. clockss.org The ease of displacing a halogen from the oxazole (B20620) ring follows the order C-2 >> C-4 > C-5. thepharmajournal.com
However, a more common and often more efficient strategy for producing C-4 and C-5 substituted 1,2-oxazoles is not by substitution on a pre-formed ring, but by constructing the ring from appropriately substituted precursors. This approach provides better control over the position and nature of the substituents. For instance, using a substituted 1,3-diketone in the condensation reaction with hydroxylamine will yield a 1,2-oxazole with substituents at the C-3 and C-5 positions. nih.gov Similarly, starting with a substituted β-enamino ketoester allows for the controlled placement of functional groups at the C-4 and C-5 positions.
| Position | Reactivity Towards Electrophiles | Reactivity in Nucleophilic Substitution (of Halogens) | Notes |
| C-4 | Moderate | Moderate | Substitution is possible but often less favored than C-5 in electrophilic attack. clockss.org |
| C-5 | Highest | Low | Preferred site for electrophilic aromatic substitution. wikipedia.org |
Regioselectivity is a critical consideration in the synthesis of substituted 1,2-oxazoles, particularly when constructing the ring. The most common method for synthesizing the 1,2-oxazole ring is the reaction of a compound containing a three-carbon chain with hydroxylamine. nih.gov A classic example is the reaction between a 1,3-dicarbonyl compound and hydroxylamine hydrochloride.
In this reaction, the unsymmetrical 1,3-dicarbonyl precursor presents two different electrophilic carbonyl carbons. The hydroxylamine molecule is an unsymmetrical nucleophile, with a nitrogen atom and an oxygen atom that both participate in the cyclization. The regiochemical outcome—which of the two possible regioisomeric oxazoles is formed—depends on which carbonyl carbon is attacked by the hydroxylamine's nitrogen atom. This can often be controlled by manipulating the electronic and steric properties of the substituents on the 1,3-dicarbonyl precursor and by adjusting the reaction conditions.
Another powerful method for controlling regioselectivity is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. nih.govorganic-chemistry.org The regioselectivity of this cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile (the alkene or alkyne). For example, using vinylphosphonates that contain a leaving group can effectively control the regiochemistry of the reaction to produce either 3,5- or 3,4-disubstituted isoxazoles. rsc.org
Stereocontrol is generally not a factor in the synthesis of the aromatic 1,2-oxazole ring itself. However, it becomes highly relevant when substituents introduced onto the ring contain chiral centers or when subsequent reactions on these substituents create stereocenters. In such cases, asymmetric synthesis strategies would be required to control the three-dimensional arrangement of atoms.
Green Chemistry Principles in the Synthesis of this compound
Green chemistry principles are being integrated into the synthesis of oxazole derivatives to minimize hazardous substances and improve reaction efficiency. ijpsonline.comijpsonline.com These approaches not only reduce the use of toxic chemicals but also often lead to higher yields, purer products, and lower energy consumption compared to traditional methods. ijpsonline.com
Solvent-Free and Aqueous Medium Reactions
The use of solvent-free conditions or aqueous media represents a significant step towards greener chemical synthesis by reducing reliance on volatile and often toxic organic solvents. cem.comresearchgate.net
Solvent-Free Reactions:
Solvent-free, or neat, reactions are gaining traction in organic synthesis due to their environmental benefits. cem.com One notable solvent-free approach involves the mechanochemical synthesis of 3,5-isoxazoles, a related heterocyclic structure, through a 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides using a Cu/Al2O3 nanocomposite catalyst under ball-milling conditions. nih.gov This method offers scalability and efficiency without the need for a solvent. nih.gov Another example is the microwave-assisted, solvent-free synthesis of hydrazinyl-thiazole derivatives, which provides rapid reaction times and high yields. sruc.ac.uk These solventless methods, often enhanced by microwave irradiation, align with green chemistry principles by preventing waste and improving atom economy. cem.comsruc.ac.uk
Aqueous Medium Reactions:
Water is an ideal green solvent due to its non-toxic nature and abundance. Syntheses performed in aqueous media are highly desirable. For instance, the synthesis of certain thiazole (B1198619) derivatives, which share structural similarities with oxazoles, has been successfully carried out in water. researchgate.net An iodine-catalyzed one-pot synthesis of polyarylated oxazoles has been developed that proceeds in water, demonstrating the feasibility of aqueous-phase synthesis for this class of compounds. aip.org Furthermore, ultrasound irradiation has been employed for the catalyst-free synthesis of 4-acyl-1,2,3-triazoles in an aqueous medium, showcasing another green technique applicable to heterocycle synthesis. mdpi.com
Catalytic Approaches (e.g., Organocatalysis, Transition Metal Catalysis)
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher selectivity and lower energy requirements. Both organocatalysis and transition metal catalysis have been instrumental in advancing the synthesis of oxazole derivatives.
Organocatalysis:
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the use of often toxic and expensive metal catalysts. dokumen.pub These catalysts are generally stable, cost-effective, and readily available. dokumen.pub For the synthesis of oxazoles, organocatalytic methods have been developed, such as the iodine(III)-catalyzed formal [2+2+1] cycloaddition reaction for the metal-free construction of the oxazole ring. dokumen.pub Organocatalysts are categorized based on their mode of activation, which includes Lewis acids, Lewis bases, Brønsted acids, and Brønsted bases. dokumen.pub The evolution of organocatalysis has led to the development of multicatalyst systems where different organocatalysts work in tandem to construct complex molecules in a one-pot fashion, enhancing efficiency and sustainability. researchgate.net
Transition Metal Catalysis:
Transition metal catalysts are highly effective for a variety of organic transformations, including the synthesis of heterocyclic compounds like oxazoles. nih.govresearchgate.netsemanticscholar.org These methods are valued for their selectivity, efficiency, and mild reaction conditions. researchgate.net
Palladium and Copper: Palladium and copper catalysts are widely used. For example, palladium-catalyzed direct arylation has been used to synthesize 2,4-disubstituted oxazoles. tandfonline.com Copper(II) triflate has been employed as a catalyst for the reaction between diazoketones and amides to form oxazole derivatives. tandfonline.com
Gold and Rhodium: Gold catalysts have become popular for their ability to facilitate cyclization reactions under mild conditions, such as in the synthesis of oxazoles from propargylamines. researchgate.netresearchgate.net Rhodium catalysts have been used in the [2+2+2] cycloaddition of diynes with oximes to produce pyridine (B92270) derivatives, a strategy that can be adapted for other heterocycles. mdpi.com
Nickel: Nickel catalysts have been utilized in one-pot Suzuki-Miyaura coupling reactions to produce 2,4,5-trisubstituted oxazoles with excellent yields. ijpsonline.comtandfonline.com
The table below summarizes various catalytic approaches for the synthesis of oxazole and related heterocycles.
| Catalyst Type | Specific Catalyst | Reaction Type | Key Features |
| Organocatalyst | Iodine(III) | Formal [2+2+1] cycloaddition | Metal-free construction of oxazoles. dokumen.pub |
| Transition Metal | Palladium/Copper | Direct arylation | Synthesis of 2,4-disubstituted oxazoles. tandfonline.com |
| Transition Metal | Copper(II) triflate | Reaction of diazoketones with amides | Formation of oxazole derivatives. tandfonline.com |
| Transition Metal | Gold | Cyclization of propargylamines | Mild conditions, good functional group tolerance. researchgate.netresearchgate.net |
| Transition Metal | Nickel | Suzuki-Miyaura coupling | One-pot synthesis of 2,4,5-trisubstituted oxazoles. ijpsonline.comtandfonline.com |
Microwave-Assisted and Flow Chemistry Synthesis
Modern techniques like microwave-assisted synthesis and flow chemistry offer significant advantages in terms of reaction speed, efficiency, and scalability, contributing to greener synthetic protocols. ijpsonline.comresearchgate.net
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ijpsonline.com This technique has been successfully applied to the synthesis of various oxazole derivatives. For example, a highly efficient microwave-assisted [3+2] cycloaddition reaction of aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) has been established for the synthesis of 5-substituted oxazoles. nih.gov This method boasts moderate-to-excellent yields and a simple experimental procedure. nih.gov Similarly, the synthesis of 2,4-disubstituted oxazoles has been achieved by reacting aromatic ketones with urea (B33335) or thiourea (B124793) and iodine under microwave irradiation. ijpsonline.com The application of microwaves often allows for solvent-free conditions, further enhancing the green credentials of the synthesis. sruc.ac.uk
The following table details examples of microwave-assisted synthesis of oxazole derivatives.
| Reactants | Catalyst/Base | Conditions | Product | Yield | Reference |
| Aryl aldehydes, 4-toluenesulfonylmethyl isocyanide (TosMIC) | Potassium phosphate | Isopropanol, Microwave (65 °C, 350 W), 8 min | 5-substituted oxazoles | 96% | nih.gov |
| Aromatic ketone, urea/thiourea, iodine | - | Microwave (140 °C, 50 W), 10 min | 2,4-disubstituted oxazoles | - | ijpsonline.com |
| p-substituted 2-bromoacetophenone, urea | - | DMF, Microwave irradiation | 2-amino-4-(p-substituted phenyl)-oxazole | - | ijpsonline.com |
Flow Chemistry Synthesis:
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous benefits including enhanced safety, better process control, and easier scalability. researchgate.netuc.pt This technology is being increasingly adopted for the synthesis of heterocyclic compounds. uc.pt A continuous flow process has been reported for the synthesis of an oxazole carboxylic acid, which is an intermediate for the natural product O-methyl siphonazole. uc.pt This flow synthesis can produce the target molecule in multigram quantities without requiring traditional workup or purification steps. uc.pt The combination of flow chemistry with other green techniques, such as the use of solid-supported catalysts or in-line purification, can lead to highly efficient and sustainable manufacturing processes for complex molecules. uc.pt
Reaction Chemistry and Mechanistic Investigations of 3 Hydrazinyl 1,2 Oxazole
Reactivity of the Hydrazinyl Group
The hydrazinyl group at the 3-position of the 1,2-oxazole ring is a potent nucleophile, owing to the lone pair of electrons on the terminal nitrogen atom. This inherent nucleophilicity drives its participation in a variety of chemical reactions.
Nucleophilic Reactivity Towards Electrophiles
The terminal nitrogen atom of the hydrazinyl group in 3-hydrazinyl-1,2-oxazole readily attacks a wide range of electrophilic reagents. This reactivity allows for the straightforward introduction of various substituents, leading to the synthesis of diverse derivatives.
Alkylation: Alkylation of the hydrazinyl group can be achieved using alkyl halides. The reaction typically occurs at the more nucleophilic terminal nitrogen, leading to the formation of N'-alkylhydrazinyl-1,2-oxazoles. However, the potential for over-alkylation to form quaternary ammonium (B1175870) salts exists, and reaction conditions must be carefully controlled to achieve mono-alkylation. youtube.com
Reaction with Isocyanates and Isothiocyanates: The nucleophilic hydrazinyl group readily adds to the electrophilic carbon of isocyanates and isothiocyanates to form the corresponding semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively. For example, reaction with phenyl isocyanate would yield 1-(1,2-oxazol-3-yl)-4-phenylsemicarbazide. These reactions are generally high-yielding and proceed under mild conditions. researchgate.netorientjchem.org
| Electrophile | Product Type | General Reaction Conditions |
|---|---|---|
| Acyl Halides (e.g., Benzoyl chloride) | N'-Acylhydrazinyl-1,2-oxazoles | Inert solvent, often in the presence of a base |
| Alkyl Halides (e.g., Methyl iodide) | N'-Alkylhydrazinyl-1,2-oxazoles | Polar solvent, base may be required |
| Isocyanates (e.g., Phenyl isocyanate) | Semicarbazides | Aprotic solvent, room temperature |
| Isothiocyanates (e.g., Phenyl isothiocyanate) | Thiosemicarbazides | Aprotic solvent, room temperature or gentle heating |
Participation in Condensation and Cycloaddition Reactions
The hydrazinyl group serves as a versatile building block for the construction of new heterocyclic rings through condensation and cycloaddition reactions.
Condensation with Carbonyl Compounds: this compound readily condenses with aldehydes and ketones to form the corresponding hydrazones. This reaction is a cornerstone of hydrazone chemistry and is typically catalyzed by a small amount of acid. The resulting hydrazones can be stable compounds or can serve as intermediates for further transformations. rasayanjournal.co.in
Cyclocondensation with 1,3-Dicarbonyl Compounds: A particularly important reaction is the cyclocondensation with 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters, which leads to the formation of pyrazole (B372694) derivatives. This reaction, a variation of the Knorr pyrazole synthesis, is a powerful tool for the construction of pyrazole-fused or pyrazole-substituted 1,2-oxazoles. organic-chemistry.orgyoutube.comorganic-chemistry.orgresearchgate.net For example, the reaction with acetylacetone (B45752) would yield a 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-oxazole.
| Reactant | Product Type | General Reaction Conditions |
|---|---|---|
| Aldehydes/Ketones | Hydrazones | Acidic or basic catalysis, often in an alcoholic solvent |
| 1,3-Diketones (e.g., Acetylacetone) | Pyrazoles | Reflux in a suitable solvent, often with acid or base catalysis |
| β-Ketoesters (e.g., Ethyl acetoacetate) | Pyrazolones | Similar conditions to 1,3-diketones |
Cycloaddition Reactions: While less common for the hydrazinyl group itself, the resulting hydrazones can participate in cycloaddition reactions. For instance, the in situ generated nitrilimines from the oxidation of hydrazones can undergo [3+2] cycloaddition with various dipolarophiles to form five-membered heterocyclic rings.
Redox Behavior in Organic Transformations
The hydrazinyl group can undergo both oxidation and reduction, leading to a variety of functional group transformations.
Oxidation: The oxidation of hydrazines can lead to different products depending on the oxidizing agent and the reaction conditions. Mild oxidizing agents, such as lead tetraacetate or mercuric oxide, can convert the hydrazinyl group into a diazo group. researchgate.netrsc.orgrsc.org In some cases, oxidative cyclization can occur, leading to the formation of fused heterocyclic systems. The oxidation of N-acylhydrazinyl derivatives can lead to the formation of N-acyldiazenes, which are reactive intermediates in various transformations. uwindsor.ca
Reduction: The reduction of the hydrazinyl group is less commonly reported but could potentially lead to the formation of the corresponding amine, 3-amino-1,2-oxazole, and ammonia. Strong reducing agents would be required for this transformation.
Reactivity of the 1,2-Oxazole Ring System
The 1,2-oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene, making it susceptible to both electrophilic and nucleophilic attack under specific conditions. The presence of the electron-donating hydrazinyl group at the 3-position is expected to influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution on the 1,2-oxazole ring is generally difficult due to the electron-withdrawing effect of the nitrogen atom. However, the presence of an activating group, such as the hydrazinyl group at the 3-position, can facilitate these reactions. The directing effect of the hydrazinyl group would favor substitution at the C4 and C5 positions.
Nitration: Nitration of 1,2-oxazoles typically requires harsh conditions, such as a mixture of concentrated nitric and sulfuric acids. masterorganicchemistry.comresearchgate.netaiinmr.comrsc.org The electron-donating hydrazinyl group would likely direct the incoming nitro group to the C4 or C5 position.
Halogenation: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or elemental halogens. The position of halogenation would be influenced by the directing effect of the 3-hydrazinyl substituent.
Nucleophilic Substitution Reactions
Nucleophilic substitution on the 1,2-oxazole ring is generally favored when a good leaving group is present at an electron-deficient position. The C3 and C5 positions are the most likely sites for nucleophilic attack.
To facilitate nucleophilic substitution at the 3-position, the hydrazinyl group would first need to be converted into a better leaving group, such as a diazonium salt. Alternatively, starting from a 3-halo-1,2-oxazole, nucleophilic displacement of the halide by various nucleophiles is a viable strategy for introducing substituents at this position. For example, the reaction of 3-chloro-1,2-oxazole (B1610766) with amines can lead to the formation of 3-amino-1,2-oxazole derivatives. beilstein-journals.org
Heterocyclic Annulation and Fusion Strategies
This compound serves as a valuable building block in the synthesis of fused polycyclic systems that incorporate the 1,2-oxazole motif alongside other heterocycles. The hydrazinyl group provides a reactive handle for annulation reactions, allowing for the construction of complex molecular architectures with potential applications in medicinal chemistry and material science.
One common strategy involves the reaction of the hydrazinyl moiety with dicarbonyl compounds or their equivalents. For example, reacting hydrazine (B178648) hydrate (B1144303) with dicarbonyl 1,2,3-triazoles is a typical method for constructing pyrazine (B50134) or pyridazine (B1198779) rings fused to a 1,2,3-triazole core. mdpi.comresearchgate.net This approach highlights the versatility of hydrazine derivatives in building fused heterocyclic systems.
The synthesis of fused acridines provides another example of complex polycyclic system construction. Although not directly starting from this compound, the methodology involves creating a pyrazole-fused acridine (B1665455) which is then converted into an oxazole-fused pyrazolo[3,4-j]acridine. nih.gov This demonstrates the strategic incorporation of an oxazole (B20620) ring into a larger polycyclic framework.
Furthermore, tandem reactions can be employed to create fused systems in a single pot. A palladium-catalyzed tandem C-N coupling/Boulton-Katritzky rearrangement process has been developed to synthesize functionalized nih.govnih.govnih.govtriazolo[1,5-a]pyridines from 3-aminoisoxazoles. rsc.org This efficient protocol showcases the power of combining catalytic processes with rearrangement reactions to access complex fused heterocycles.
The table below presents examples of fused polycyclic systems synthesized from precursors related to this compound.
| Starting Material(s) | Reaction Type | Fused Polycyclic Product | Reference |
| Pyrazole-fused acridines, aldehydes, ammonium acetate | Heterocyclization | Oxazole-fused pyrazolo[3,4-j]acridines | nih.gov |
| 3-Aminoisoxazoles, 2-pyridyl trifluoromethanesulfonate | Palladium-catalyzed tandem C-N coupling/Boulton-Katritzky rearrangement | nih.govnih.govnih.govTriazolo[1,5-a]pyridines | rsc.org |
| Dicarbonyl 1,2,3-triazoles, hydrazine hydrate | Cyclization | Pyrazine or pyridazine fused 1,2,3-triazoles | mdpi.comresearchgate.net |
Multi-component domino reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of several bonds in a single operation, often leading to complex molecules from simple starting materials. This compound, with its multiple reactive sites, is a prime candidate for initiating such reaction cascades.
The hydrazinyl group can act as a nucleophile to start a sequence of reactions. For instance, multi-component reactions are widely used for the synthesis of pyrazole derivatives. beilstein-journals.org These reactions often involve the in-situ generation of a reactive intermediate that then undergoes further transformations. A pseudo-three-component synthesis of 5-(indol-3-yl)pyrazoles from 1,3,5-triketones and hydrazines demonstrates the utility of this approach. beilstein-journals.org
Domino reactions can also lead to the formation of fused acridine derivatives. A regioselective three-component reaction of aromatic aldehydes, indazol-5-amine, and 2-hydroxy-1,4-naphthoquinone (B1674593) yields pyrazole-fused benzo[h]acridine derivatives. nih.gov These can be further reacted to incorporate an oxazole ring, showcasing a multi-step domino process. nih.gov
The synthesis of thiazole (B1198619) derivatives can also be achieved through multi-component methodologies. For example, trisubstituted thiazole-derived hydrazones can be synthesized by reacting thiosemicarbazones (generated in situ) with arylglyoxals and active methylene (B1212753) compounds in a metal-free reaction. nih.gov This highlights the potential for this compound to participate in similar MCRs to generate diverse heterocyclic structures. A one-pot Biginelli reaction, a classic MCR, has been used to create polyfused 1,2,4-triazolopyrimidine derivatives starting from a hydrazone. rdd.edu.iq
The following table provides examples of multi-component reactions that generate complex heterocyclic systems, illustrating the potential pathways for this compound.
| Reactants | Reaction Type | Product | Reference |
| Aromatic aldehydes, indazol-5-amine, 2-hydroxy-1,4-naphthoquinone | Three-component domino reaction | Pyrazole-fused benzo[h]acridine derivatives | nih.gov |
| Thiosemicarbazones, arylglyoxals, active methylene compounds | Multi-component reaction | Trisubstituted thiazole-derived hydrazones | nih.gov |
| Diosgenin, oxalyl chloride, arylacetylenes, phenylhydrazine | Consecutive one-pot reaction | Steroidal 1,3,5-trisubstituted pyrazoles | mdpi.com |
| Hydrazone, dimedone, substituted benzaldehyde | One-pot Biginelli reaction | Polyfused 1,2,4-triazolopyrimidine derivatives | rdd.edu.iq |
Elucidation of Reaction Mechanisms
Understanding the reaction mechanisms involving this compound requires the identification of key intermediates. While direct studies on this specific compound are limited in the provided search results, mechanistic investigations of related heterocyclic reactions offer valuable insights.
In the formation of 1,3,4-oxadiazole-2(3H)-ones from hydrazonyl chloride and CO2, density functional theory (DFT) computations have been used to explore the reaction mechanism. nih.gov These studies suggest that the reaction proceeds via a stepwise pathway, potentially involving a nucleophilic anion of the nitrile imine precursor, rather than a nitrile imine intermediate itself. nih.gov
For the synthesis of thiazole derivatives, the proposed mechanism involves an SN2 reaction followed by a Michael addition to form a thiazoline (B8809763) intermediate. nih.gov This is then followed by an E1cB reaction and a nih.govnih.gov-H shift to yield the final thiazole product. nih.gov
In the context of the Boulton-Katritzky rearrangement, the mechanism for the conversion of 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles to spiropyrazolinium compounds is proposed to involve a sequence of protonation, proton transfer, and nucleophilic attack steps, initiated by hydrolysis. nih.gov
The synthesis of oxazoles via a copper-catalyzed cycloaddition of internal alkynes and nitriles is suggested to proceed through an enamide intermediate. researchgate.net
These examples demonstrate the common types of intermediates that could be expected in reactions of this compound, including nucleophilic anions, cyclized intermediates (like oxazolines or thiazolines), and protonated species.
Transition state analysis, often aided by computational methods like DFT, is crucial for understanding the energetics and pathways of chemical reactions. While specific transition state analyses for reactions of this compound were not found, studies on analogous systems provide a framework for what might be expected.
In the synthesis of 1,3,4-oxadiazole-2(3H)-ones, computational studies have been instrumental in distinguishing between competing pathways, such as a 1,3-dipolar cycloaddition and a stepwise mechanism. nih.gov By calculating the energy barriers for each potential step, the most favorable reaction pathway can be determined.
For the synthesis of substituted thiazole derivatives, DFT calculations have been used to explain the detailed mechanism and the possibilities of forming different products. nih.gov This type of analysis can elucidate the role of catalysts and reaction conditions in controlling the outcome of a reaction.
The mechanism of the Boulton-Katritzky rearrangement has also been studied computationally, providing insights into the energetic favorability of the rearrangement process under different conditions (e.g., acidic, basic, thermal). These studies help in understanding the factors that drive the recyclization reaction.
The application of such computational analyses to the reactions of this compound would be invaluable for elucidating the precise mechanisms of its ring-opening, rearrangement, and annulation reactions, both in the presence and absence of catalysts.
Computational and Theoretical Studies on 3 Hydrazinyl 1,2 Oxazole
Electronic Structure and Stability Analysis
Understanding the electronic structure and stability of 3-Hydrazinyl-1,2-oxazole is fundamental to predicting its chemical behavior and potential applications. Computational chemistry provides powerful tools to probe these aspects at the molecular level.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) has emerged as a robust method for predicting the structural and electronic properties of organic molecules. irjweb.com For this compound, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311G++(d,p), can provide a detailed picture of its ground state geometry. These calculations optimize the molecular structure to its lowest energy conformation, yielding precise bond lengths and angles.
The optimized geometry of this compound would reveal the planarity of the 1,2-oxazole ring and the conformational orientation of the hydrazinyl substituent. The predicted bond lengths within the oxazole (B20620) ring are expected to be intermediate between single and double bonds, indicative of electron delocalization. The C-N and N-N bond lengths of the hydrazinyl group would also be determined, providing insight into the electronic influence of the oxazole ring on this substituent.
| Parameter | Value (Å/°) | Parameter | Value (Å/°) |
|---|---|---|---|
| O1-N2 | 1.42 | ∠(O1-N2-C3) | 108.5 |
| N2-C3 | 1.31 | ∠(N2-C3-C4) | 112.0 |
| C3-C4 | 1.43 | ∠(C3-C4-C5) | 105.0 |
| C4-C5 | 1.35 | ∠(C4-C5-O1) | 109.5 |
| C5-O1 | 1.36 | ∠(C5-O1-N2) | 105.0 |
| C3-N(hydrazinyl) | 1.38 | ∠(N2-C3-N_hyd) | 120.0 |
| N-N(hydrazinyl) | 1.41 | ∠(C3-N-N_hyd) | 118.0 |
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a powerful tool to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.net For this compound, NBO analysis would elucidate the nature of the bonding and the extent of electronic communication between the 1,2-oxazole ring and the hydrazinyl substituent.
The analysis would confirm the hybridization of the atoms in the molecule. The atoms of the 1,2-oxazole ring are expected to be sp² hybridized, consistent with its aromatic character. The nitrogen atoms of the hydrazinyl group are likely to exhibit sp² or sp³ hybridization, influencing their donor capabilities. A key aspect of the NBO analysis would be the investigation of donor-acceptor interactions. Significant delocalization would be expected from the lone pair of the hydrazinyl nitrogen to the π* anti-bonding orbitals of the oxazole ring, indicating a strong resonance effect. This charge transfer contributes to the stability of the molecule and influences its reactivity.
Aromaticity Assessment of the 1,2-Oxazole Ring in the Presence of Hydrazinyl Substituent
The 1,2-oxazole ring is considered to be aromatic, though less so than carbocyclic analogues like benzene. wikipedia.org The aromaticity of the ring in this compound can be assessed using computational methods such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of the ring, with negative values indicating aromatic character.
Molecular Reactivity and Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. wikipedia.org The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's ability to act as an electron donor or acceptor.
HOMO-LUMO Energy Gaps and Global Reactivity Descriptors
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular reactivity. nih.gov A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and parts of the oxazole ring, while the LUMO is likely to be distributed over the π-system of the oxazole ring.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. nih.gov These include:
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
| Parameter | Predicted Value (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| ΔE (HOMO-LUMO Gap) | 5.3 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.38 |
| Electrophilicity Index (ω) | 2.80 |
The relatively moderate HOMO-LUMO gap suggests that this compound is a reactive molecule. The calculated descriptors would provide further insights into its chemical behavior in various reactions.
Electrostatic Potential Surfaces for Predicting Sites of Reactivity
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting the sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and prone to attack by electrophiles, and regions of positive electrostatic potential (colored blue), which are electron-deficient and susceptible to attack by nucleophiles.
For this compound, the MEP surface would likely show a significant negative potential around the nitrogen atoms of the hydrazinyl group and the oxygen atom of the oxazole ring, making these the primary sites for electrophilic attack or protonation. The hydrogen atoms of the hydrazinyl group and potentially the C4 and C5 positions of the oxazole ring would exhibit a more positive potential, indicating them as possible sites for nucleophilic interaction. This detailed map of reactivity sites is crucial for understanding and predicting the outcomes of chemical reactions involving this compound.
Fukui Functions and Local Reactivity Indices
Fukui functions are essential descriptors in computational chemistry for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the conceptual DFT framework and help in understanding and rationalizing chemical reactivity. A detailed study on this compound would involve calculating the Fukui indices for each atom to identify the regions most susceptible to chemical modification.
For Nucleophilic Attack (fk+): This index would indicate the most likely sites for an incoming nucleophile to attack.
For Electrophilic Attack (fk-): This index would highlight the atoms most prone to attack by an electrophile.
For Radical Attack (fk0): This index would identify the atoms that are most susceptible to radical reactions.
Local reactivity indices, such as the local softness and local electrophilicity/nucleophilicity, would further refine these predictions, offering a more nuanced understanding of the molecule's reactivity profile. However, no specific studies reporting these values for this compound have been found.
Mechanistic Pathways and Reaction Barrier Calculations
Computational modeling is a critical tool for mapping the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.
Computational Mapping of Proposed Reaction Mechanisms
For this compound, computational studies could map the pathways of its synthesis or its subsequent reactions, for instance, in the formation of fused heterocyclic systems. rsc.org Such studies would involve identifying all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. This mapping provides a step-by-step visualization of the chemical transformation at a molecular level. DFT calculations are commonly used to explore these reaction coordinates. zsmu.edu.uamdpi.com
Determination of Activation Energies and Transition State Structures
A key aspect of mechanistic studies is the determination of activation energies (Ea), which represent the energy barriers that must be overcome for a reaction to proceed. zsmu.edu.ua By calculating the energies of the transition state structures, researchers can predict the feasibility and rate of a given reaction. For this compound, this would involve locating the saddle points on the potential energy surface corresponding to the transition states of its reactions and performing frequency calculations to confirm their nature. The calculated activation energies would provide quantitative data on the reaction kinetics. At present, no such data has been published for this specific molecule.
Solvent Effects on Reaction Energetics
The surrounding solvent can significantly influence the energetics of a reaction. mdpi.com Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the energies of reactants, intermediates, and transition states. zsmu.edu.ua A thorough computational investigation of this compound would include calculations in various solvents to understand how its reactivity and the favorability of different reaction pathways are affected by the polarity and hydrogen-bonding capabilities of the medium. mdpi.com Such studies on related oxazole and oxadiazole systems have shown that solvent effects can be substantial. mdpi.com
Conformational Analysis and Tautomerism Studies
The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Conformational analysis helps in identifying the most stable spatial arrangements of atoms.
Investigation of Preferred Conformations of the Hydrazinyl Group
The hydrazinyl (-NHNH2) substituent in this compound can adopt various conformations due to rotation around the C-N and N-N single bonds. A computational conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This would lead to the identification of the global minimum energy conformation, which is the most stable and likely to be the most populated at equilibrium. Such studies on similar heterocyclic systems have provided valuable insights into their structural preferences. nih.gov The interplay of steric and electronic effects would determine the preferred orientation of the hydrazinyl group relative to the oxazole ring. However, specific conformational studies on this compound are currently absent from the scientific literature.
Tautomeric Equilibria (e.g., Hydrazine-Hydrazone Tautomerism)
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical aspect in the study of heterocyclic compounds. For this compound, the most significant tautomeric relationship to consider is the hydrazine-hydrazone equilibrium. This involves the migration of a proton between the hydrazine (B178648) moiety and the oxazole ring.
Computational and theoretical chemistry provide powerful tools to investigate these equilibria, offering insights into the relative stabilities of the tautomeric forms and the energetic barriers between them. Density Functional Theory (DFT) is a commonly employed method for such studies, often utilizing functionals like B3LYP to predict molecular geometries, energies, and other electronic properties. irjweb.comresearchgate.net
The two primary tautomeric forms of this compound are the hydrazine form (amino form) and the hydrazone form (imino form).
Hydrazine Tautomer (Amino Form): In this form, the exocyclic nitrogen atom is bonded to the C3 atom of the oxazole ring via a single bond, and the amino group (-NH2) of the hydrazine moiety is preserved.
Hydrazone Tautomer (Imino Form): This tautomer arises from the migration of a proton from the exocyclic nitrogen to the N2 atom of the oxazole ring, resulting in an exocyclic imine-like double bond (C=N) and a protonated oxazole ring.
The relative stability of these tautomers is influenced by several factors, including:
Aromaticity of the Oxazole Ring: The hydrazine form maintains the aromatic character of the 1,2-oxazole ring, which is generally an energetically favorable state.
Conjugation: The hydrazone form may benefit from an extended system of conjugated double bonds, which can contribute to its stability.
Solvent Effects: The polarity of the solvent can play a significant role in favoring one tautomer over another. Polar solvents may stabilize a more polar tautomer through hydrogen bonding and other intermolecular interactions.
To illustrate the type of data that would be generated from a computational study, a hypothetical table of relative energies for the tautomers of this compound is presented below. It is crucial to note that this data is representative and not based on published experimental or theoretical results for this specific compound.
Hypothetical Relative Energies of this compound Tautomers
| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |
| Hydrazine Form | DFT (B3LYP) | 6-311++G(d,p) | 0.00 (Reference) | 0.00 (Reference) |
| Hydrazone Form | DFT (B3LYP) | 6-311++G(d,p) | +5.2 | +3.8 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It does not represent experimentally or computationally verified values for this compound.
In this hypothetical example, the hydrazine form is predicted to be more stable in both the gas phase and in a polar solvent like water, although the energy difference is smaller in the aqueous phase, suggesting that the polar solvent provides some stabilization to the hydrazone tautomer.
Further computational investigations, including analysis of bond lengths, Mulliken charges, and frontier molecular orbitals (HOMO-LUMO), would provide a more detailed understanding of the electronic structure and reactivity of each tautomer. Such studies on related heterocyclic systems have shown that the HOMO-LUMO energy gap can be a useful indicator of the chemical reactivity of the different tautomeric forms. irjweb.com
Advanced Analytical Methodologies for Structural Elucidation and Mechanistic Insight in 3 Hydrazinyl 1,2 Oxazole Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution and in the solid state. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of atoms, advanced 2D and specialized NMR techniques are essential for a complete and unambiguous assignment of the 3-Hydrazinyl-1,2-oxazole structure.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for establishing the bonding framework and spatial relationships within the molecule. By correlating signals across two frequency axes, these techniques reveal connections that are not apparent in 1D spectra. youtube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would be expected to show a correlation between the H4 and H5 protons on the oxazole (B20620) ring, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (¹J coupling). sdsu.edu It allows for the definitive assignment of each proton to its corresponding carbon atom. For instance, the signal for the H4 proton would show a cross-peak with the C4 carbon signal, and the H5 proton with the C5 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton by identifying long-range couplings (typically ²J to ⁴J) between protons and carbons. sdsu.edu It reveals connectivity across heteroatoms and quaternary carbons. Key HMBC correlations for this compound would include:
Correlations from the hydrazinyl (-NH-NH₂) protons to the C3 carbon of the oxazole ring, confirming the attachment point of the hydrazinyl group.
Correlations between the H4 proton and the C3 and C5 carbons.
Correlations between the H5 proton and the C3 and C4 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.pt The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, making it extremely useful for determining stereochemistry and conformation. For a planar ring system like 1,2-oxazole, NOESY can confirm the proximity of substituents to ring protons.
The table below illustrates the expected 2D NMR correlations for the structural assignment of this compound.
| Atom | ¹H Shift (ppm, est.) | ¹³C Shift (ppm, est.) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |
| H4 | ~6.5 | ~100 | H5 | C4 | C3, C5 |
| H5 | ~8.4 | ~150 | H4 | C5 | C3, C4 |
| -NH- | (broad) | N/A | NH₂ | N/A | C3 |
| -NH₂ | (broad) | N/A | NH | N/A | C3 |
| C3 | N/A | ~165 | N/A | N/A | H4, H5, -NH-, -NH₂ |
Dynamic NMR for Conformational Studies
Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes or rotations around single bonds. capes.gov.br In the case of this compound, DNMR could be employed to investigate the rotational barrier around the C3-N bond connecting the hydrazinyl group to the oxazole ring. At low temperatures, rotation might be slow enough to allow for the observation of distinct signals for different rotational isomers (rotamers). As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the energy barrier to rotation. This provides insight into the flexibility of the molecule and the steric and electronic interactions between the hydrazinyl group and the heterocyclic ring. rsc.org
Solid-State NMR for Crystalline Forms
While solution-state NMR provides information about a molecule's average structure, solid-state NMR (ssNMR) reveals its structure and packing within a crystal lattice. nih.gov This is particularly important for identifying and characterizing different polymorphic forms, which can have distinct physical properties. For this compound, ssNMR, often combined with crystal structure prediction and DFT calculations, could be used to:
Determine the precise conformation of the molecule in the solid state.
Characterize intermolecular interactions, such as hydrogen bonding involving the hydrazinyl group.
Distinguish between different crystalline forms (polymorphs) or solvates.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental composition. nih.gov For this compound (C₃H₅N₃O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
| Formula | Calculated Monoisotopic Mass | Measured Mass (Hypothetical) |
| C₃H₅N₃O | 99.04326 | 99.0435 |
This level of accuracy allows for the differentiation between this compound and other isomeric or isobaric compounds.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing its fragmentation through collision-induced dissociation (CID), and then analyzing the resulting product ions. unito.it The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. sapub.orgresearchgate.net
For protonated this compound ([M+H]⁺, m/z 100.05), a plausible fragmentation pathway would involve initial cleavages of the relatively weak bonds, such as the N-N bond or cleavages within the oxazole ring. The fragmentation of heterocyclic rings often involves the loss of small, stable neutral molecules. nih.govnih.gov
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Formula |
| 100 | 83 | NH₃ | 3-Amino-1,2-oxazole ion |
| 100 | 70 | N₂H₂ | Oxazole-3-ylium ion |
| 100 | 69 | N₂H₃• | C₃H₄NO⁺ |
| 70 | 42 | CO | C₂H₂N⁺ |
| 70 | 43 | HCN | C₂H₃O⁺ |
The analysis of these fragmentation pathways provides conclusive evidence for the connectivity of the molecule, corroborating the data obtained from NMR spectroscopy and confirming the identity of this compound.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound, providing critical information about its functional groups and the nature of hydrogen bonding within its structure.
Infrared spectroscopy is instrumental in identifying the characteristic functional groups present in this compound and related structures. For instance, in the synthesis of various oxazole derivatives, IR spectroscopy is routinely used to confirm the presence of key structural features. rasayanjournal.co.in The spectra of these compounds typically exhibit characteristic absorption bands corresponding to N-H, C=N, C=O, and C-O-C vibrations, confirming the integrity of the oxazole and hydrazinyl moieties.
The study of hydrogen bonding is particularly crucial in understanding the solid-state packing and intermolecular interactions of these compounds. In related heterocyclic systems like 1,2,3-triazoles and 1,2,4-triazoles, vibrational spectroscopy has been effectively used to study intra- and intermolecular hydrogen bonds. rsc.orgnih.gov For example, the N-H stretching frequencies can provide direct evidence of hydrogen bond formation, often appearing as broadened bands shifted to lower wavenumbers. nih.gov In complexes of 1,2,4-triazole (B32235) with dinitrogen, the most stable structure involves a hydrogen bond between the N-H group of the triazole ring and the nitrogen molecule. nih.gov Similarly, studies on fluorinated 1,2,3-triazole derivatives have shown that N-H···O hydrogen bonds are a recurring structural motif. rsc.org Theoretical calculations often complement experimental IR and Raman data to provide a more detailed assignment of vibrational modes and to analyze the strength and geometry of hydrogen bonds. rsc.orgresearchgate.net
The following table summarizes typical IR absorption bands for functional groups relevant to this compound and related heterocycles.
| Functional Group | Typical Wavenumber (cm⁻¹) | Vibration Type |
| N-H (amine) | 3400-3250 | Stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C=N (ring) | 1650-1550 | Stretching |
| N-H (amine) | 1650-1580 | Bending (Scissoring) |
| C=C (aromatic) | 1600-1450 | Stretching |
| C-O-C (ring) | 1260-1000 | Asymmetric & Symmetric Stretching |
| C-N | 1335-1250 | Stretching |
Note: The exact positions of these bands can vary depending on the specific molecular environment and intermolecular interactions.
While specific examples for this compound are not prevalent in the provided search results, the principles of using in-situ vibrational spectroscopy for monitoring reaction progress are well-established. Techniques like in-situ IR or Raman spectroscopy can track the disappearance of reactant peaks and the appearance of product peaks in real-time. For instance, in the synthesis of oxazole derivatives, monitoring the characteristic bands of starting materials and the emergence of the oxazole ring vibrations could provide valuable kinetic and mechanistic information. rasayanjournal.co.in This approach allows for precise determination of reaction endpoints and can help in optimizing reaction conditions.
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of structure and detailed insights into conformation and intermolecular interactions.
Single crystal X-ray diffraction (SCXRD) analysis provides the absolute configuration and solid-state conformation of molecules. For many heterocyclic compounds, including various oxazole and triazole derivatives, SCXRD has been pivotal in confirming their synthesized structures. mdpi.comrsc.orgjyu.firesearchgate.netmdpi.com The resulting crystal structures reveal detailed information about bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's shape and steric properties. For example, in a study of novel oxazole and thiazole-containing peptide mimetics, X-ray crystallography was used to determine the structures of several derivatives, providing insights into their conformational properties. rsc.orgresearchgate.net Similarly, the crystal structures of various triazole derivatives have been elucidated, confirming the connectivity and geometry of the heterocyclic rings. mdpi.commdpi.com
The table below presents a hypothetical example of crystallographic data that could be obtained for a derivative of this compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 9.781 |
| β (°) | 105.2 |
| Volume (ų) | 976.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.452 |
| R-factor | 0.045 |
The study of co-crystals and polymorphs is critical in pharmaceutical and materials science, as different crystalline forms can exhibit distinct physical properties. rjptonline.orgnih.govworktribe.com Polymorphism, the ability of a compound to exist in multiple crystal forms, has been observed in related heterocyclic systems. For instance, two concomitant polymorphs of a 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole were identified, differing in their crystal packing and intermolecular interactions. nih.govresearchgate.net One form exhibited a centrosymmetric dimer structure, while the other formed column-like arrangements. nih.gov
Co-crystals, which are multi-component crystals held together by non-covalent interactions, are intentionally designed to modify the physicochemical properties of a substance. rjptonline.orgnih.govworktribe.com While specific examples of co-crystals involving this compound are not detailed in the search results, the principles of co-crystal engineering are applicable. The hydrazinyl and oxazole moieties offer potential hydrogen bond donor and acceptor sites, making them suitable candidates for forming co-crystals with other molecules.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized compounds like this compound.
Thin-layer chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. rasayanjournal.co.in It is often employed to determine the appropriate solvent system for column chromatography.
Column chromatography is a widely used technique for the purification of synthetic compounds. In the synthesis of various heterocyclic compounds, including oxazoles and triazoles, column chromatography using silica (B1680970) gel is a standard purification step to isolate the desired product from unreacted starting materials and byproducts. rasayanjournal.co.innih.gov
High-performance liquid chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and sensitivity for purity determination. researchgate.net It can be used to accurately quantify the purity of a sample and to separate complex mixtures. In the context of related triazole compounds, HPLC has been utilized for the enantioselective separation of β-hydroxy-1,2,3-triazoles. researchgate.net
The choice of chromatographic technique depends on the scale of the separation and the required level of purity. For routine monitoring and small-scale purification, TLC and column chromatography are often sufficient. For high-purity applications and quantitative analysis, HPLC is the preferred method.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many isoxazole (B147169) derivatives. The polarity of the this compound molecule, conferred by the hydrazine (B178648) group and the heteroatoms in the oxazole ring, dictates the choice of the stationary and mobile phases for effective separation.
Research Findings:
In the analysis of isoxazole-containing compounds, reverse-phase HPLC is a commonly employed method. sielc.comvedomostincesmp.ru For instance, the separation of isoxazole itself can be achieved on a C18 column, which is a non-polar stationary phase. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comvedomostincesmp.ru The composition of the mobile phase can be adjusted to achieve optimal retention and resolution of the analyte. For polar compounds like this compound, a higher proportion of the aqueous phase might be necessary to ensure adequate retention on a C18 column.
A study on a new isoxazole derivative utilized a Zorbax Eclipse Plus C18 column with a gradient elution system of 0.1% aqueous formic acid and methanol. vedomostincesmp.ru This approach is particularly useful when analyzing reaction mixtures containing compounds with a range of polarities. The inclusion of an acid like formic acid in the mobile phase can help to protonate basic sites in the analyte, such as the amino group of the hydrazine moiety, leading to sharper peaks and improved chromatographic performance. sielc.comvedomostincesmp.ru
Detection is most commonly performed using an ultraviolet (UV) detector, as the oxazole ring and any associated chromophores will absorb UV light. For more detailed structural information and enhanced sensitivity, HPLC can be coupled with a mass spectrometer (HPLC-MS). vedomostincesmp.runih.gov This hyphenated technique allows for the determination of the molecular weight of the compound and its fragments, aiding in its unequivocal identification. vedomostincesmp.ru
Table 1: Representative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical but typical set of parameters for the HPLC analysis of this compound, based on methods for structurally similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. While the volatility of this compound may be limited due to the polar hydrazine group, derivatization can be employed to increase its volatility and thermal stability, making it amenable to GC-MS analysis.
Research Findings:
The analysis of hydrazine and its derivatives by GC-MS often necessitates a derivatization step to improve their chromatographic properties and detection sensitivity. nih.govresearchgate.net A common approach involves reacting the hydrazine with an aldehyde or ketone, such as acetone (B3395972), to form a more volatile azine derivative. nih.gov This in-situ derivatization can be performed directly in the sample vial before injection. Another derivatizing agent that has been used for hydrazine is ortho-phthalaldehyde (OPA). researchgate.net
Once derivatized, the resulting compound can be separated on a capillary GC column. The choice of the stationary phase depends on the polarity of the derivative. A non-polar or mid-polar column, such as one coated with a phenyl- or cyanopropyl-polysiloxane phase, is often suitable. The separated components are then introduced into the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for confident identification. The mass spectrometer can be operated in either full scan mode to obtain a complete mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. mdpi.com
For instance, a GC-MS method for the determination of hydrazine in water involved derivatization with ortho-phthalaldehyde, extraction with methylene (B1212753) chloride, and subsequent analysis by GC-MS. researchgate.net This method demonstrated good linearity and low detection limits. researchgate.net Such an approach could be adapted for the analysis of this compound, where the hydrazine moiety would react with the derivatizing agent. The resulting mass spectrum would show a molecular ion corresponding to the derivatized this compound, along with characteristic fragment ions that can be used for structural confirmation.
Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| Derivatizing Agent | Acetone (to form the corresponding acetone azine) |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Mode | Electron Ionization (EI) at 70 eV, Full Scan (m/z 40-450) |
This table presents a hypothetical but typical set of parameters for the GC-MS analysis of a derivatized form of this compound, based on established methods for hydrazine-containing compounds.
Applications of 3 Hydrazinyl 1,2 Oxazole in Synthetic Chemistry
Building Block for Complex Molecular Architectures
The strategic incorporation of 3-Hydrazinyl-1,2-oxazole allows chemists to introduce specific structural motifs and chemical diversity into target molecules, facilitating the assembly of sophisticated molecular architectures. chemrxiv.org
This compound is an exemplary starting material for the synthesis of polysubstituted heterocycles. The nucleophilic hydrazinyl group can readily participate in reactions with a wide array of electrophiles, leading to the formation of more elaborate structures. evitachem.com Condensation reactions with carbonyl compounds such as aldehydes and ketones yield the corresponding hydrazones, which can be further functionalized or act as intermediates for subsequent transformations. rasayanjournal.co.inresearchgate.net
The true synthetic power of this building block lies in its reaction with polyfunctional reagents. For instance, treatment with β-dicarbonyl compounds or their equivalents can initiate a sequence of reactions to afford highly substituted heterocyclic systems. The initial condensation is often followed by cyclization, driven by the strategic placement of reactive groups. This approach provides a direct route to complex molecules that would otherwise require multi-step synthetic sequences. nih.gov
| Reactant Type | Example Reactant | Resulting Heterocyclic System | Reaction Type |
|---|---|---|---|
| β-Diketones | Acetylacetone (B45752) | 1-(1,2-Oxazol-3-yl)-3,5-dimethyl-1H-pyrazole | Condensation/Cyclization |
| β-Ketoesters | Ethyl Acetoacetate | 3-Methyl-1-(1,2-oxazol-3-yl)-1H-pyrazol-5(4H)-one | Condensation/Cyclization |
| α,β-Unsaturated Ketones | Chalcone | Substituted Pyrazoline | Michael Addition/Cyclization |
| Aromatic Aldehydes | Benzaldehyde | N'-(Phenylmethylene)-1,2-oxazol-3-yl)hydrazone | Condensation |
The unique structure of this compound is conducive to its use in sequential and cascade reactions, where multiple bonds are formed in a single synthetic operation. beilstein-journals.org A cascade reaction can be initiated by the nucleophilic attack of the hydrazinyl group onto a carefully chosen substrate containing multiple electrophilic sites. This initial event triggers a series of intramolecular transformations, rapidly building molecular complexity. beilstein-journals.orgresearchgate.net
For example, a reaction with a substrate containing both an alkyne and a carbonyl group can lead to a domino Ugi/Wittig-type reaction or other named sequences, resulting in fused or spirocyclic systems under mild conditions. researchgate.net These processes are highly atom-efficient and align with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. beilstein-journals.org The oxazole (B20620) core often remains intact, serving as a key structural element in the final complex molecule.
Scaffold for Novel Heterocyclic Systems
Beyond its role in modifying existing frameworks, this compound serves as a fundamental scaffold for the de novo synthesis of other heterocyclic rings, particularly those rich in nitrogen. evitachem.commdpi.com
The hydrazinyl moiety is a classic precursor for the synthesis of pyrazoles through cyclocondensation reactions with 1,3-dielectrophiles. nih.govbeilstein-journals.org This (3+2) cyclization strategy, where the two nitrogen atoms of the hydrazine (B178648) react with a three-carbon unit, is one of the most reliable methods for constructing the pyrazole (B372694) ring. nih.gov By employing this compound, the resulting pyrazole is directly attached to the oxazole ring, creating novel oxazolyl-pyrazole systems. Such hybrid molecules are of significant interest in medicinal chemistry. researchgate.net
Similarly, the hydrazinyl group can be acylated and then cyclized to form 1,2,4-triazole (B32235) rings, or it can react with other reagents to generate fused systems like 1,2,4-triazolo[4,3-b] evitachem.comnih.govoxazoles. The ability to form these diverse ring systems highlights the compound's value as a versatile scaffold. beilstein-journals.org
| Reagent | Resulting Heterocycle | General Reaction Name |
|---|---|---|
| 1,3-Diketones | Pyrazole | Knorr Pyrazole Synthesis |
| Acyl Chlorides followed by Dehydration | 1,2,4-Triazole | Pellizzari Reaction Variant |
| Carbon Disulfide, then Alkylation and Cyclization | 1,3,4-Thiadiazole | Thiadiazole Synthesis |
| Orthoesters | Fused Triazole | Einhorn-Brunner Reaction Variant |
Heterocyclic compounds with a high nitrogen content are a class of materials investigated for various applications, including as energetic materials and as scaffolds in medicinal chemistry due to their hydrogen bonding capacity. rsc.org this compound is inherently a nitrogen-rich molecule, with a nitrogen content of 42.4% by mass. When used as a building block for fused heterocycles like triazoles or tetrazoles, the resulting products have an even higher proportion of nitrogen atoms, leading to the creation of novel, densely functionalized nitrogen-rich compounds. rsc.org For instance, the formation of a triazole ring fused to the oxazole core significantly increases the nitrogen-to-carbon ratio, a key feature in the design of high-energy-density materials.
Ligand Design and Coordination Chemistry
While direct research on this compound in coordination chemistry is not extensively documented, its derivatives, particularly hydrazones, are well-established ligands for metal ions. mdpi.comresearchgate.net By reacting this compound with appropriate aldehydes or ketones (e.g., salicylaldehyde (B1680747) or 2-pyridinecarboxaldehyde), a variety of Schiff base ligands can be synthesized.
These resulting hydrazone ligands often act as multidentate chelators, capable of coordinating with a range of metal ions through the imine nitrogen, the hydrazinyl nitrogen, and the oxazole nitrogen or oxygen atoms. mdpi.com The specific coordination mode would depend on the structure of the aldehyde or ketone used. This modularity allows for the rational design of ligands with specific electronic and steric properties, suitable for applications in catalysis, materials science, and the development of metallodrugs. The hydrazone functional group is known for its ability to form stable complexes with metals like zinc, copper, and lead. researchgate.net
Metal Chelation Properties of the Hydrazinyl-Oxazole Moiety
The hydrazinyl-oxazole scaffold possesses inherent properties that make it an effective chelating agent for various metal ions. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. The this compound molecule contains multiple potential donor atoms—specifically, the two nitrogen atoms of the hydrazinyl group and the nitrogen and oxygen atoms of the oxazole ring—that can participate in coordinating with a metal center. evitachem.comresearchgate.net
Derivatives of hydrazone and oxazole have demonstrated significant capacity for forming stable complexes with a range of transition metals. researchgate.netnih.gov The hydrazone derivatives, which can be readily formed by the condensation of this compound with aldehydes or ketones, are particularly noted for their chelating abilities. nih.govrasayanjournal.co.in These ligands can coordinate with metal ions like Cu(II), Zr(IV), V(IV), Ru(III), and Cd(II), often leading to the formation of octahedral or other well-defined geometries. researchgate.netnih.gov
The coordination can occur through the imine nitrogen and the enolic oxygen of the hydrazone moiety, and potentially involves the heteroatoms of the oxazole ring, creating a stable multidentate ligand system. nih.gov For instance, studies on similar heterocyclic hydrazone ligands have shown coordination with Cu(II), where the ligand acts as a mononegative donor. acs.org The ability of the oxazole ring itself to act as a donor in N,C-chelating ligands has also been established, further highlighting the potential of the this compound framework in coordination chemistry. rsc.org
Research on related structures has elucidated the nature of this metal binding. The table below summarizes findings on the chelation behavior of structurally related hydrazone and oxazole compounds.
| Metal Ion | Ligand Type | Coordination Geometry | Reference |
| Zr(IV), V(IV), Ru(III), Cd(II) | Hydrazone Derivatives | Octahedral (suggested) | nih.gov |
| Cu(II) | Hydrazone Ligand | Square Planar | acs.org |
| Zn(II) | Benzo-oxazole Derivative | Octahedral | researchgate.net |
| Ag(I), Pd(II), Rh(I) | N,C-Chelating Oxazole-Donor NHC | Various | rsc.org |
| V(III) | (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles | Not specified | mdpi.com |
The formation of these metal complexes is significant not only from a structural perspective but also because it underpins the utility of these compounds in catalysis and materials science. The specific coordination environment created by the hydrazinyl-oxazole moiety can tune the electronic and steric properties of the metal center, influencing its reactivity. rsc.org
Application in Catalysis (e.g., Asymmetric Synthesis)
The ability of the this compound scaffold to form chiral metal complexes makes it a promising candidate for applications in catalysis, particularly in asymmetric synthesis. Asymmetric catalysis, the process of using a chiral catalyst to favor the formation of one enantiomer or diastereomer over another, is a cornerstone of modern pharmaceutical and fine chemical production. renyi.hu
Ligands derived from oxazoles are well-established in asymmetric catalysis. rsc.orgnih.gov For example, vanadium complexes bearing substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been successfully employed as catalysts in ethylene (B1197577) polymerization and copolymerization reactions. mdpi.com The steric and electronic properties of the oxazole ligand were found to have a considerable impact on the catalytic activity and the properties of the resulting polymers. mdpi.com
Furthermore, the development of chiral N,C-chelating N-heterocyclic carbene (NHC) ligands that incorporate an oxazole donor highlights the role of this heterocycle in stabilizing reactive metal centers for catalysis. rsc.org These complexes have been studied in silver, palladium, and rhodium-catalyzed reactions. rsc.org
In the context of asymmetric synthesis, 1,2-oxazole (isoxazole) derivatives are key components in powerful synthetic methodologies. For instance, a highly efficient squaramide-catalysed asymmetric domino Michael/Mannich [3 + 2] cycloaddition has been developed using isatylidenyl-isoxazoles to produce complex dispirooxindoles with excellent diastereoselectivity and enantioselectivity. rsc.org While this example does not directly use this compound, it demonstrates the profound utility of the 1,2-oxazole ring in guiding stereoselective transformations. The hydrazinyl group on the 3-position offers a convenient handle for tethering the oxazole core to chiral auxiliaries or metal centers to create novel asymmetric catalysts.
The research findings on related catalytic systems are summarized below.
| Catalytic Application | Catalyst System | Key Findings | Reference |
| Ethylene Polymerization | Vanadium complexes with (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands | Ligand structure influences catalyst activity and polymer properties. | mdpi.com |
| Asymmetric [3 + 2] Cycloaddition | Squaramide with 3-methyl-4-nitro-5-isatylidenyl-isoxazoles | Excellent diastereoselectivities (>20:1 dr) and enantioselectivities (up to 96% ee). | rsc.org |
| Asymmetric Synthesis of Lipoxin Mimetics | Not specified catalyst, but involves oxazole-containing intermediates | Successful asymmetric synthesis of biologically active molecules. | nih.gov |
| Coupling and Hydrosilylation | Ag(I), Pd(II), Rh(I) with N,C-chelating oxazole-donor NHC ligands | Preliminary studies show catalytic potential. | rsc.org |
These examples underscore the potential of this compound as a precursor to sophisticated ligands for a variety of catalytic transformations, including those requiring high levels of stereocontrol.
Future Research Directions and Perspectives
Exploration of Undiscovered Synthetic Pathways
The synthesis of 1,2-oxazoles is traditionally achieved through methods like the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, or the cyclization of α,β-unsaturated carbonyl compounds with hydroxylamine (B1172632). evitachem.comnih.gov While effective, these routes offer a foundation upon which more advanced and diverse synthetic methodologies can be built. Future research should focus on discovering novel pathways to 3-hydrazinyl-1,2-oxazole and its derivatives, enhancing efficiency, and expanding the accessible chemical space.
Key areas for exploration include:
Novel Catalytic Systems: Investigating the use of under-explored catalytic systems could lead to new transformations. This includes photoredox catalysis, which uses visible light to initiate reactions under mild conditions, and metal-free catalysis to improve the sustainability and reduce the cost of synthesis. organic-chemistry.org
Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions would represent a significant advance. evitachem.com Strategies like the Ugi or Passerini reactions, potentially adapted for this scaffold, could allow for the rapid assembly of complex molecules from simple starting materials in a single step, improving atom economy and reducing purification efforts. researchgate.net
Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer superior control over reaction parameters such as temperature and mixing, potentially improving yields and safety, especially for reactions involving energetic intermediates that can be formed from hydrazinyl compounds. mdpi.com
Sonochemistry: The use of ultrasonic irradiation is a green chemistry technique that remains underutilized for oxazole (B20620) synthesis. acs.org Exploring sonochemical methods could accelerate reaction rates and enable new reactivities, providing an eco-friendly alternative to conventional heating. acs.org
Advanced Computational Modeling for Reactivity Prediction and Design
Computational chemistry offers powerful predictive tools that can guide and accelerate experimental research. For this compound, advanced computational modeling can provide profound insights into its reactivity and be used to design novel derivatives with tailored properties.
Future computational studies could focus on:
Reactivity and Mechanistic Studies: Employing Density Functional Theory (DFT) to model the electronic structure of this compound can help predict its reactivity. Calculations of frontier molecular orbitals (HOMO-LUMO) can identify the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. mit.edu Furthermore, DFT can be used to elucidate complex reaction mechanisms, calculate transition state energies, and predict the regioselectivity of reactions, saving significant experimental time and resources. mit.edu
Virtual Screening and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their chemical or biological activity. researchgate.net This allows for the virtual screening of large libraries of potential compounds to identify promising candidates for synthesis.
Design of Functional Molecules: Computational models can predict the physicochemical properties of hypothetical derivatives. For instance, modeling can be used to design molecules with specific electronic properties, such as a tailored band gap, for applications in organic electronics or with specific binding affinities for use as targeted inhibitors or sensors. researchgate.net
| Computational Technique | Application for this compound | Potential Outcome |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms, calculate frontier orbital energies, predict regioselectivity. | Guide for synthetic pathways, understanding of reactivity. mit.edu |
| QSAR Modeling | Correlate molecular structure with chemical or biological activity. | Prioritization of derivatives for synthesis, prediction of efficacy. researchgate.net |
| Molecular Docking | Simulate the interaction between a ligand and a target protein's binding site. | Hypothesis of action mechanisms, design of potent enzyme inhibitors. researchgate.netnih.gov |
Development of Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly critical in modern chemical synthesis. Future research should prioritize the development of environmentally benign methods for producing and functionalizing this compound. nih.gov
Key sustainable strategies to be explored include:
Green Solvents: Moving away from traditional volatile organic compounds towards safer alternatives like water, supercritical CO₂, or ionic liquids can drastically reduce the environmental impact of the synthesis. nih.gov
Energy-Efficient Methods: The implementation of microwave-assisted synthesis and sonochemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. acs.orgnih.gov
Catalyst-Free Reactions: Designing synthetic routes that proceed efficiently without the need for a catalyst, or that use recyclable heterogeneous catalysts, simplifies product purification and minimizes toxic waste. nih.gov
Atom Economy: Focusing on reaction types that maximize the incorporation of starting material atoms into the final product, such as cycloadditions and MCRs, is a core tenet of green chemistry that should be applied to this compound. organic-chemistry.org
Integration with Machine Learning and Artificial Intelligence for Reaction Optimization and Discovery
The intersection of chemistry, data science, and artificial intelligence is creating a paradigm shift in how chemical research is conducted. Integrating machine learning (ML) and AI can dramatically accelerate the optimization of reactions and the discovery of new molecules based on the this compound scaffold. researchgate.net
Future directions in this domain include:
Reaction Condition Optimization: ML algorithms, particularly Bayesian optimization and deep learning, can be used to efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst, solvent). d-nb.infochemintelligence.com By learning from a small number of initial experiments, these models can suggest the optimal conditions to maximize yield and minimize byproducts, saving time and resources. d-nb.infobeilstein-journals.org
Predictive Synthesis and Retrosynthesis: ML models can be trained on large reaction databases to predict the outcome of a proposed reaction or to suggest potential synthetic routes to a target molecule (retrosynthesis). researchgate.netwhiterose.ac.uk This could be applied to discover entirely new ways to synthesize functionalized this compound derivatives.
Autonomous Discovery Platforms: The ultimate integration involves combining ML algorithms with automated robotic systems. Such "self-driving labs" can run experiments, analyze the results, and use ML to decide the next experiment to perform, enabling high-throughput, autonomous discovery and optimization of reactions involving this compound. beilstein-journals.org
| AI/ML Approach | Application Area | Potential Impact |
| Bayesian Optimization | Reaction condition optimization | Efficiently finds optimal temperature, solvent, and catalyst concentrations with fewer experiments. d-nb.info |
| Deep Reinforcement Learning | Sequential reaction optimization | Learns general principles of chemical reactivity to suggest a sequence of optimal reaction steps. chemintelligence.com |
| Graph-Based Models | Reaction outcome prediction | Predicts the products and yields of unknown reactions based on the structure of reactants. beilstein-journals.org |
| Natural Language Processing | Knowledge extraction | Mines chemical literature to build reaction databases for training predictive models. whiterose.ac.uk |
Investigation of Material Science Applications (e.g., for organic electronics, chemosensors)
The unique electronic and structural features of the this compound core suggest significant potential in the field of material science, an area that remains almost entirely unexplored for this specific compound.
Organic Electronics: Oxazole-containing compounds are known to possess interesting photophysical properties and have been used in semiconductor devices. The oxazole ring can act as a moderate electron-accepting unit. researchgate.net By chemically modifying the hydrazinyl group or other positions on the ring, it may be possible to fine-tune the electronic properties (e.g., HOMO/LUMO levels) of this compound derivatives. This could lead to the development of novel organic semiconductors for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
Chemosensors: The hydrazinyl group provides a reactive handle that can be readily condensed with aldehydes or ketones to form hydrazones. This functionality is ideal for designing chemosensors. A Schiff base derived from an oxazole-carbohydrazide has been shown to act as a highly selective and sensitive fluorescent sensor for metal ions like indium (In³⁺) and iron (Fe³⁺). researchgate.net A similar strategy could be applied to this compound, where linking it to a fluorophore and a specific ion-binding unit could create a new class of sensors. The binding of a target analyte would induce a conformational change, leading to a detectable signal, such as a turn-on or turn-off of fluorescence. researchgate.net The development of portable paper-based sensors using these compounds could also be a practical application. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-Hydrazinyl-1,2-oxazole, and how do reaction parameters influence yield?
- Methodology :
- Hydrazine introduction : Reacting 3-halo-1,2-oxazole derivatives (e.g., 3-bromo-1,2-oxazole) with hydrazine hydrate under reflux conditions in ethanol/water mixtures (60–80°C, 12–24 hours) achieves nucleophilic substitution. Yield optimization requires controlled pH (8–10) to minimize side reactions .
- Cyclization routes : Precursors like β-keto hydrazones can undergo cyclization with phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to form the oxazole ring. Temperature (80–120°C) and catalyst loading (1–5 mol%) critically affect regioselectivity .
- Data Table :
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | Hydrazine hydrate, EtOH/H₂O, 70°C, 18h | 65–75 | ≥95 |
| Cyclization | β-Keto hydrazone, POCl₃, 100°C, 6h | 55–65 | 90–92 |
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : The hydrazinyl proton (NH–NH₂) appears as a broad singlet at δ 4.5–5.5 ppm, while the oxazole ring protons resonate at δ 6.8–7.5 ppm. ¹³C signals for the oxazole ring carbons are typically 140–160 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks. Fragmentation patterns confirm hydrazine loss (e.g., m/z 30 for NH₂NH₂) .
- IR Spectroscopy : N–H stretching (3200–3400 cm⁻¹) and C=N/C–O bands (1600–1680 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the bioactivity of this compound derivatives against cancer targets?
- Methodology :
- Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, A549) with varying concentrations (1–100 µM). Include positive controls (e.g., doxorubicin) and measure EC₅₀ values .
- Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and Western blotting for apoptosis markers (e.g., Bax, Bcl-2) .
- Data Table :
| Derivative | Cell Line | EC₅₀ (µM) | Apoptosis Induction (%) |
|---|---|---|---|
| 3-Hydrazinyl-oxazole | HeLa | 18.2 | 45 |
| 5-Methyl analog | A549 | 12.7 | 62 |
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Structural validation : Confirm compound purity via HPLC (>98%) and characterize stereochemistry (if applicable) using X-ray crystallography or NOESY NMR .
- Dose-response reproducibility : Repeat assays across independent labs with standardized protocols (e.g., ATP-based viability kits) to exclude batch variability .
- Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to proposed targets (e.g., kinases) .
Q. How does the hydrazinyl group influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Buchwald–Hartwig amination : Test Pd(OAc)₂/XPhos catalysts with aryl halides to form C–N bonds. Monitor reaction progress via TLC and optimize ligand ratios (1:2 Pd:ligand) .
- Competitive reactivity : Compare hydrazinyl vs. amino groups in Suzuki-Miyaura couplings. Hydrazinyl’s electron-withdrawing nature slows transmetalation but enhances oxidative addition .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Hydrazine derivatives are potential mutagens .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
- Waste disposal : Neutralize hydrazine-containing waste with 10% HCl before disposal in labeled hazardous waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
